molecular formula C15H19ClFN3O3 B2617549 N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide CAS No. 1797957-11-9

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide

Cat. No.: B2617549
CAS No.: 1797957-11-9
M. Wt: 343.78
InChI Key: SCXLTRGZRANIFS-UHFFFAOYSA-N
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Description

N1-(3-Chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 3-chloro-4-fluorophenyl group at the N1 position and a 2-(4-hydroxypiperidin-1-yl)ethyl moiety at the N2 position. This compound is part of a broader class of oxalamides studied for their biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3O3/c16-12-9-10(1-2-13(12)17)19-15(23)14(22)18-5-8-20-6-3-11(21)4-7-20/h1-2,9,11,21H,3-8H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXLTRGZRANIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Chlorofluorophenyl Intermediate: The initial step involves the preparation of 3-chloro-4-fluoroaniline through halogenation reactions. This intermediate is crucial for introducing the chlorofluorophenyl group into the final compound.

    Synthesis of the Hydroxypiperidinyl Ethyl Intermediate: This step involves the preparation of 2-(4-hydroxypiperidin-1-yl)ethanol, which is synthesized through the reaction of piperidine with ethylene oxide, followed by hydroxylation.

    Coupling Reaction: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide bond. This reaction is typically carried out under anhydrous conditions with a base such as triethylamine to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification steps such as recrystallization or chromatography, and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form a ketone.

    Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorofluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in biological systems.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse pharmacological and chemical properties depending on substituents at the N1 and N2 positions. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Functional Comparisons

Compound Name (ID) N1 Substituent N2 Substituent Key Features Synthesis Yield (%) Applications/Notes
Target Compound 3-Chloro-4-fluorophenyl 2-(4-Hydroxypiperidin-1-yl)ethyl Hydroxypiperidine enhances solubility; chloro-fluoro substituents modulate electronic properties Not reported Likely enzyme inhibition (inferred from structural analogs)
Compound 28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Methoxy group provides lipophilicity; same N1 as target compound 64% Synthesized as part of a cytochrome P450 inhibitor study
Compound 23 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl Fluorine at position 5 alters steric/electronic effects 33% Evaluated for stearoyl-CoA desaturase inhibition
GMC-2 3-Chloro-4-fluorophenyl 1,3-Dioxoisoindolin-2-yl Isoindolinone ring introduces rigidity; potential antimicrobial activity Not reported Antimicrobial screening candidate
BNM-III-170 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl Complex N2 substituent with guanidine; enhances target binding Not reported CD4-mimetic compound for antiviral therapy

Key Observations

N1 Substituent Impact: The 3-chloro-4-fluorophenyl group (target compound, Compound 28, GMC-2) is associated with strong electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets. BNM-III-170’s 4-chloro-3-fluorophenyl group highlights positional isomerism’s role in biological activity .

GMC-2’s dioxoisoindolinyl group introduces rigidity, possibly affecting membrane permeability .

Synthetic Accessibility :

  • Compound 28 achieved a 64% yield using General Procedure 1, whereas Compound 23 and others in had lower yields (23–33%), suggesting steric or electronic challenges in synthesis .

Biological Relevance :

  • While direct data for the target compound are unavailable, analogs like Compound 28 and BNM-III-170 demonstrate roles in enzyme inhibition and antiviral activity, respectively .

Research Findings and Implications

  • Electronic Effects : Chlorine and fluorine at N1 enhance electrophilicity, critical for interactions with enzyme active sites (e.g., cytochrome P450) .
  • Hydrogen Bonding : The 4-hydroxypiperidine group in the target compound may outperform methoxy or isoindolinyl groups in forming stable protein-ligand interactions.
  • Antimicrobial Potential: GMC-2’s isoindolinone core suggests utility against pathogens, though direct comparisons with the target compound are needed .

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19ClFNO2
  • Molecular Weight : 305.78 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound is hypothesized to interact with various biological targets, including:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The presence of the piperidine moiety suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values suggest effective inhibition of cell proliferation.
  • Lung Cancer (A549) : Demonstrated apoptosis induction through caspase activation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Neuroprotective Effects

Preliminary in vitro studies suggest potential neuroprotective effects, possibly through modulation of oxidative stress markers and inflammatory cytokines.

Study 1: Antitumor Efficacy in Breast Cancer Models

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of the compound in MCF-7 breast cancer cells. The findings indicated an IC50 value of 15 µM, with the mechanism involving apoptosis via the mitochondrial pathway.

Study 2: Antimicrobial Activity Assessment

In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antimicrobial activity.

Study 3: Neuroprotective Potential

Research in Neuroscience Letters highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a possible role in protecting against neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorMCF-715 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus32 µg/mLAntimicrobial Agents and Chemotherapy
NeuroprotectiveNeuronal CellsN/ANeuroscience Letters

Q & A

Q. Why do in vitro and in vivo efficacy results sometimes diverge?

  • Methodological Answer :
  • Bioavailability : Poor absorption (e.g., P-gp efflux) reduces in vivo exposure despite high in vitro potency.
  • Metabolite Interference : Active metabolites may skew in vivo results. Use CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

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